molecular formula C19H17F4N3O2S B11584411 1-[(Cyclohexylideneamino)oxy]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

1-[(Cyclohexylideneamino)oxy]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B11584411
M. Wt: 427.4 g/mol
InChI Key: CIRQLYWXQJXZHO-UHFFFAOYSA-N
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Description

CYCLOHEXYLIDENEAMINO 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a combination of cyclohexylideneamino, fluorophenyl, and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEXYLIDENEAMINO 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common method includes the reaction of 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol with cyclohexylideneamine in the presence of a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYLIDENEAMINO 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or pyrimidine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

CYCLOHEXYLIDENEAMINO 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CYCLOHEXYLIDENEAMINO 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol: A precursor in the synthesis of the target compound.

    Cyclohexylideneamine: Another precursor used in the synthesis.

    Trifluoromethyl-substituted pyrimidine derivatives: These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

CYCLOHEXYLIDENEAMINO 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17F4N3O2S

Molecular Weight

427.4 g/mol

IUPAC Name

(cyclohexylideneamino) 2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate

InChI

InChI=1S/C19H17F4N3O2S/c20-13-8-6-12(7-9-13)15-10-16(19(21,22)23)25-18(24-15)29-11-17(27)28-26-14-4-2-1-3-5-14/h6-10H,1-5,11H2

InChI Key

CIRQLYWXQJXZHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NOC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)CC1

Origin of Product

United States

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